2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid
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Overview
Description
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid is an organic compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyrrole with methylamine and glycine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Mechanism of Action
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine
- 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)(methyl)amino)acetic acid is unique due to its specific structure, which combines a pyrrole ring with an amino acid moiety. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
198198-33-3 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.185 |
IUPAC Name |
2-[3,4-dihydro-2H-pyrrol-5-yl(methyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O2/c1-9(5-7(10)11)6-3-2-4-8-6/h2-5H2,1H3,(H,10,11) |
InChI Key |
GYUNPFIHULAEAU-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=NCCC1 |
Synonyms |
Glycine, N-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl- (9CI) |
Origin of Product |
United States |
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